molecular formula C15H22N2O4S B2861148 2-acetamido-N-(2,3-dimethylphenyl)-4-(methylsulfonyl)butanamide CAS No. 1009317-94-5

2-acetamido-N-(2,3-dimethylphenyl)-4-(methylsulfonyl)butanamide

Cat. No. B2861148
CAS RN: 1009317-94-5
M. Wt: 326.41
InChI Key: GDUBPCFDUKICPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-(2,3-dimethylphenyl)-4-(methylsulfonyl)butanamide, commonly known as ADMPB, is an organic compound used in scientific research for its potential pharmacological properties.

Scientific Research Applications

Synthesis of Dihydropyrimidinediones and Their Thio Analogues

N-(2,3-dimethylphenyl)-β-alanine: , a related compound, has been utilized in the synthesis of a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1H, 3H)pyrimidinediones and their 2-thio analogues . These compounds are significant due to their presence in pharmaceuticals, fungicides, and herbicides.

Creation of Tetrahydropyridones

The reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate has led to the formation of 1-aryl-3-ethoxycarbonyl-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . These structures are important for their potential pharmacological properties.

Development of Atropisomers

The synthesis of N-aryl-β-alanines has shown that many of the resulting compounds form atropisomers due to restricted rotation around the N-C bond . This characteristic is crucial for understanding the stereochemistry and biological activity of these molecules.

Analytical and Spectral Studies

The combined spectral data from 1H-, 13C-, 1H/13C (HETCOR) NMR and IR have provided valuable information about the structure of the synthesized products . This is essential for confirming the identity and purity of the compounds for further research applications.

Heterocyclic Systems Synthesis

N-substituted β-alanines: have been shown to be versatile starting materials for the synthesis of various heterocyclic systems, including the pyrimidine skeleton . This versatility is beneficial for the design of new drugs and agrochemicals.

Pharmaceutical Research

While specific applications for “2-acetamido-N-(2,3-dimethylphenyl)-4-(methylsulfonyl)butanamide” were not found, related compounds have been used in the synthesis of pharmaceuticals. For example, N-(2,3-dimethylphenyl)-2-iodoacetamide is provided to researchers for early discovery in pharmaceutical development .

Sedative and Analgesic Applications

Compounds with similar structures, such as dexmedetomidine , have been used as sedatives and analgesics in veterinary medicine . This suggests potential applications in medical settings for pain management and sedation.

properties

IUPAC Name

2-acetamido-N-(2,3-dimethylphenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10-6-5-7-13(11(10)2)17-15(19)14(16-12(3)18)8-9-22(4,20)21/h5-7,14H,8-9H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUBPCFDUKICPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(2,3-dimethylphenyl)-4-(methylsulfonyl)butanamide

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